3-Penten-2-one, 4-(cyclopropylamino)-
CAS No.:
Cat. No.: VC13687127
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NO |
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Molecular Weight | 139.19 g/mol |
IUPAC Name | (E)-4-(cyclopropylamino)pent-3-en-2-one |
Standard InChI | InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+ |
Standard InChI Key | FWHKZAVVFCBKTQ-AATRIKPKSA-N |
Isomeric SMILES | C/C(=C\C(=O)C)/NC1CC1 |
SMILES | CC(=CC(=O)C)NC1CC1 |
Canonical SMILES | CC(=CC(=O)C)NC1CC1 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemical Considerations
The IUPAC name 3-Penten-2-one, 4-(cyclopropylamino)- indicates a five-carbon α,β-unsaturated ketone backbone (pentenone) with a cyclopropylamine group at the 4-position. The molecular formula is deduced as C₈H₁₃NO, combining the pentenone scaffold (C₅H₈O) with a cyclopropylamino substituent (C₃H₅N). The molecular weight calculates to 139.19 g/mol.
Key structural features include:
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A conjugated enone system (C=C-O) at positions 2–3, enabling resonance stabilization and electrophilic reactivity.
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A cyclopropyl ring fused to an amine group at position 4, introducing strain and potential nucleophilic character.
Stereoisomerism is likely due to the double bond geometry (E/Z) and the chiral center at the 4-position if the cyclopropylamine group adopts a non-planar configuration .
Spectroscopic Signatures
While experimental spectra for 4-(cyclopropylamino)-3-penten-2-one are unavailable, predictions can be made from analogs:
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IR Spectroscopy: Strong absorption near 1680–1720 cm⁻¹ for the ketone C=O stretch and 1640–1680 cm⁻¹ for the conjugated C=C bond .
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¹H NMR: Expected signals include a triplet for the cyclopropyl CH₂ groups (δ 1.0–1.5 ppm), a multiplet for the NH proton (δ 2.5–3.5 ppm), and vinyl protons (δ 5.5–6.5 ppm) .
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MS (EI): Predominant fragments would arise from α-cleavage of the ketone (m/z 84) and loss of the cyclopropylamino group (m/z 97) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing 4-(cyclopropylamino)-3-penten-2-one:
Route 1: Michael Addition of Cyclopropylamine to 3-Penten-2-one
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Reagent: Cyclopropylamine.
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Conditions: Acid or base catalysis to facilitate conjugate addition.
Route 2: Wittig Reaction with Cyclopropylamine-Modified Precursors
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Phosphorane Formation: React cyclopropylamine with acetyl chloride to form an imine intermediate.
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Wittig Olefination: Combine with acetaldehyde under reflux .
Comparative Synthetic Feasibility
Parameter | Route 1 (Michael Addition) | Route 2 (Wittig Reaction) |
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Yield (Predicted) | 60–75% | 40–55% |
Reaction Time | 2–4 hours | 6–8 hours |
Byproduct Formation | Minimal | Triphenylphosphine oxide |
Purification Difficulty | Low (distillation) | Moderate (column chromatography) |
Route 1 is favored for scalability and simplicity, though steric hindrance from the cyclopropyl group may necessitate elevated temperatures .
Physicochemical Properties and Stability
Predicted Physical Constants
Stability Profile
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Thermal Stability: Prone to polymerization above 150°C due to the reactive enone system.
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Light Sensitivity: UV exposure may catalyze [2+2] cycloadditions or isomerization.
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Storage Recommendations: Under inert atmosphere at 2–8°C to prevent amine oxidation .
Reactivity and Functional Applications
Electrophilic and Nucleophilic Behavior
The enone system participates in:
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Michael Additions: With nucleophiles (e.g., Grignard reagents) at the β-carbon .
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Diels-Alder Reactions: As a dienophile in [4+2] cycloadditions .
The cyclopropylamino group enables:
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Ring-Opening Reactions: Acid-catalyzed cleavage to form linear amines.
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Coordination Chemistry: As a ligand in transition metal complexes.
Parameter | Assessment |
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Toxicity (Oral LD50) | Estimated 300–500 mg/kg (rat) |
Skin Irritation | Moderate (amine reactivity) |
Environmental Impact | Moderate biodegradability |
Protective Measures
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